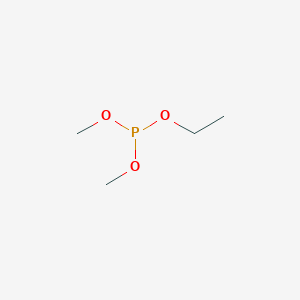

Ethyl dimethyl phosphite

Description

Significance of Organophosphorus Compounds in Chemical Synthesis and Materials Science

Organophosphorus compounds, a broad class of organic molecules containing a carbon-phosphorus bond, are of immense importance in numerous scientific and industrial fields. rsc.orgfrontiersin.orgunibo.it Their diverse applications stem from the unique properties of the phosphorus atom, which can exist in various oxidation states and coordination environments, leading to a wide array of chemical reactivity and functionality. In the realm of organic synthesis, organophosphorus reagents are indispensable tools for constructing complex molecular architectures. rsc.orgfrontiersin.org For instance, phosphonates are widely employed in the Horner-Wadsworth-Emmons reaction, a key method for the stereoselective synthesis of alkenes. frontiersin.org Phosphines serve as crucial ligands in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. frontiersin.org

Beyond their role in synthesis, organophosphorus compounds are integral to materials science. rsc.orgfrontiersin.org Their inherent flame-retardant properties, often accompanied by low smoke and toxicity, make them environmentally favorable additives for polymers. frontiersin.org The strong coordination ability of the phosphoryl (P=O) group with metals is exploited in the development of extractants for metallurgical processes. frontiersin.org Furthermore, the incorporation of phosphorus-containing moieties into polymer backbones can enhance their thermal stability, adhesion, and other physicochemical properties. The versatility of organophosphorus chemistry continues to drive innovation in areas ranging from medicinal chemistry and agriculture to catalysis and advanced materials. rsc.orgfrontiersin.org

Overview of Alkyl Phosphite (B83602) Derivatives in Synthetic Methodologies

Alkyl phosphites, specifically trialkyl phosphites with the general formula P(OR)₃, are highly versatile reagents in organic synthesis. wikipedia.org A classic and widely used application of alkyl phosphites is the Michaelis-Arbuzov reaction, which converts them into phosphonates, valuable intermediates for the aforementioned Horner-Wadsworth-Emmons reaction. wikipedia.org Another significant transformation is the Perkow reaction, where alkyl phosphites react with α-halo ketones to yield vinyl phosphonates. wikipedia.org

Alkyl phosphites also participate in addition reactions. For example, they can add to aldehydes in a process known as the Abramov reaction. wikipedia.org The nucleophilic nature of the phosphorus atom in trialkyl phosphites is central to their reactivity. wikipedia.org In contrast, dialkyl phosphites, which exist predominantly in the phosphonate (B1237965) form (RO)₂P(O)H, exhibit a different mode of reactivity centered around the P-H bond. wikipedia.orgwikipedia.org These compounds can undergo hydrophosphonylation reactions, adding across unsaturated bonds. wikipedia.org The choice between a trialkyl or dialkyl phosphite allows chemists to access a diverse range of organophosphorus products and harness distinct reaction pathways.

Scope and Research Focus on Ethyl Dimethyl Phosphite and Analogues

This article focuses specifically on the chemical compound this compound and its analogues. While extensive research exists on more common alkyl phosphites like trimethyl phosphite and triethyl phosphite, the properties and applications of mixed alkyl phosphites such as this compound are less documented. This review aims to collate and present the available scientific information regarding the synthesis, properties, and reactions of this compound.

The study of analogues like dimethyl phosphite and diethyl phosphite provides a comparative context for understanding the potential reactivity and utility of this compound. wikipedia.orgwikipedia.org For instance, dimethyl phosphite is a key intermediate in the production of various pesticides and also finds use as a flame retardant and corrosion inhibitor. upl-ltd.comgoogle.com Diethyl phosphite is a common reagent for generating other organophosphorus compounds through reactions that exploit its reactive P-H bond. wikipedia.org By examining the established chemistry of these related compounds, we can infer and explore the synthetic potential of this compound.

Properties of Selected Alkyl Phosphites

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| This compound | C₄H₁₁O₃P | 138.10 | Not available | Not available | Not available |

| Dimethyl phosphite | C₂H₇O₃P | 110.05 | 170-171 | 1.20 | 1.402 |

| Diethyl phosphite | C₄H₁₁O₃P | 138.10 | 50-51 (at 2 mmHg) | 1.072 | 1.4163 (at 20°C) |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 156.6 | 0.969 | 1.413 |

Synthetic Applications and Research Findings

The synthesis of unsymmetrical phosphites like this compound can be more complex than their symmetrical counterparts. One common method for preparing phosphite esters is the reaction of phosphorus trichloride (B1173362) with an alcohol. wikipedia.org In the absence of a base, this reaction with ethanol (B145695) can lead to dealkylation, forming diethyl phosphite. wikipedia.orgwikipedia.org However, in the presence of a proton acceptor like an amine base, triethyl phosphite is the major product. wikipedia.orgwikipedia.org The synthesis of this compound would likely involve a controlled, stepwise addition of methanol (B129727) and ethanol to phosphorus trichloride or a transesterification reaction.

The reactivity of this compound is expected to be a hybrid of that of trimethyl and triethyl phosphite. It can likely undergo the Michaelis-Arbuzov reaction. For example, the rearrangement of triethyl phosphite to diethyl ethylphosphonate is a well-established industrial process, often catalyzed by an alkylating agent like ethyl iodide at elevated temperatures. google.comwipo.int A similar rearrangement could be envisioned for this compound.

Furthermore, dialkyl phosphites, which are tautomers of the P(III) species, are key starting materials for the synthesis of α-hydroxyphosphonates through the Pudovik reaction, which involves the addition of the P-H bond across a carbonyl group. mdpi.com Given that dimethyl phosphite and diethyl phosphite readily undergo this reaction, it is plausible that this compound could be utilized in similar transformations. The phosphite can also act as a reductant in certain reactions, such as the three-component coupling of isatins, nitroolefins, and dimethyl phosphite to generate complex heterocyclic structures. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl dimethyl phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4-7-8(5-2)6-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKLYDQORUPOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496739 | |

| Record name | Ethyl dimethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20502-40-3 | |

| Record name | Ethyl dimethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Ethyl Dimethyl Phosphite and Derivatives

Mechanistic Pathways of Phosphite (B83602) Reactions

The reactivity of ethyl dimethyl phosphite is characterized by the nucleophilic nature of the phosphorus atom, which readily participates in a range of chemical transformations. The following sections explore the mechanisms of three prominent reactions: the Atherton-Todd reaction, the Michaelis-Arbuzov reaction, and Phospha-Michael additions.

Atherton-Todd Reaction: Investigations into Intermediate Species and Catalysis

The Atherton-Todd reaction is a well-established method for the synthesis of phosphoramidates, phosphates, and their derivatives. sioc-journal.cn The reaction involves the in-situ halogenation of a P(O)-H compound, such as a dialkyl phosphite, with carbon tetrachloride in the presence of a base, typically an amine. sioc-journal.cnwikipedia.org The resulting phosphoryl chloride intermediate then reacts with a nucleophile, such as an amine or alcohol, to yield the final product. sioc-journal.cn

The mechanism of the Atherton-Todd reaction has been a subject of considerable investigation and has seen some debate over the years. beilstein-journals.org One of the initially proposed mechanisms suggested the formation of a dialkyl trichloromethylphosphonate as a key intermediate; however, this has been largely refuted based on subsequent experimental evidence. beilstein-journals.org

A more widely accepted mechanism begins with the formation of a salt between the base (e.g., triethylamine) and carbon tetrachloride, generating a trichloromethanide anion ([CCl₃]⁻). rsc.org This anion then deprotonates the dialkyl phosphite to produce chloroform (B151607) and a dialkyl phosphonate (B1237965) anion. rsc.org The dialkyl phosphonate anion subsequently reacts with the chlorine cation from the initial salt to form the crucial dialkyl chlorophosphate intermediate. beilstein-journals.orgrsc.org

Computational studies, such as those employing density functional theory (DFT), have provided further insights. beilstein-journals.org For instance, calculations have supported a mechanism that starts with the dealkylation of dimethyl phosphite by an amine, followed by the deprotonation of another dimethyl phosphite molecule by the resulting salt. beilstein-journals.org This species then reacts with carbon tetrachloride to produce the chlorophosphate intermediate. beilstein-journals.org

Table 1: Key Steps in the Atherton-Todd Reaction Mechanism

| Step | Description | Reactants | Products |

| 1 | Salt Formation | Base (e.g., Triethylamine) + Carbon Tetrachloride | [Amine·Cl]⁺[CCl₃]⁻ |

| 2 | Deprotonation | Dialkyl H-phosphonate + [CCl₃]⁻ | Dialkyl phosphonate anion + Chloroform |

| 3 | Chlorination | Dialkyl phosphonate anion + [Amine·Cl]⁺ | Dialkyl chlorophosphate + Amine |

| 4 | Nucleophilic Attack | Dialkyl chlorophosphate + Nucleophile (Amine/Alcohol) | Phosphoramidate/Phosphate + Amine Hydrochloride |

It has been demonstrated that alkylammonium methyl phosphonates and sodium ethyl phosphonate can catalyze the Atherton-Todd reaction. oup.com The catalytic cycle is believed to involve the base activating the monoalkyl phosphonate anion. oup.com

Michaelis-Arbuzov Reaction: Nucleophilic and Radical Pathways for Phosphonate Formation

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, is the reaction of a trivalent phosphorus ester, like this compound, with an alkyl halide to form a pentavalent phosphorus species. wikipedia.orgjk-sci.com This reaction is widely utilized for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org

The classical mechanism proceeds via a two-step Sɴ2 process. wikipedia.orgjk-sci.com The first step involves the nucleophilic attack of the phosphorus atom on the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkoxy groups on the phosphorus, resulting in the formation of the final phosphonate and an alkyl halide. wikipedia.orgjk-sci.com The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. jk-sci.com Stereochemical studies have shown an inversion of configuration at the carbon center attacked by the halide, which is consistent with an Sɴ2 mechanism. wikipedia.org

While the nucleophilic pathway is predominant, evidence also exists for a carbocation-based mechanism, similar to an Sɴ1 reaction, particularly when the alkyl group can form a stable carbocation. wikipedia.org

More recently, a radical pathway for the Arbuzov reaction has been developed, offering an alternative to the traditional nucleophilic substitution. chinesechemsoc.orgchinesechemsoc.org This method, often initiated by photoredox catalysis, allows the reaction to proceed at room temperature and expands the substrate scope to include secondary and even tertiary alkyl halides, which are often problematic in the classical reaction. chinesechemsoc.orgchinesechemsoc.org The mechanism involves the formation of a phosphoranyl radical intermediate, which then undergoes β-scission. chinesechemsoc.orgchinesechemsoc.org This radical approach demonstrates excellent functional group tolerance. chinesechemsoc.orgchinesechemsoc.org

Table 2: Comparison of Nucleophilic and Radical Michaelis-Arbuzov Reactions

| Feature | Nucleophilic Pathway | Radical Pathway |

| Initiation | Thermal | Photoredox Catalysis |

| Temperature | High (typically >150 °C) chinesechemsoc.org | Room Temperature chinesechemsoc.orgchinesechemsoc.org |

| Alkyl Halide Scope | Primarily primary alkyl halides jk-sci.comchinesechemsoc.org | Primary, secondary, and tertiary alkyl halides chinesechemsoc.orgchinesechemsoc.org |

| Intermediate | Phosphonium salt wikipedia.orgjk-sci.com | Phosphoranyl radical chinesechemsoc.orgchinesechemsoc.org |

| Functional Group Tolerance | Limited chinesechemsoc.org | Excellent chinesechemsoc.orgchinesechemsoc.org |

Phospha-Michael Additions: Base-Catalyzed Processes

The Phospha-Michael addition is a conjugate addition reaction where a phosphorus-based nucleophile, such as a dialkyl phosphite, adds to an electron-deficient alkene (a Michael acceptor). mdpi.comwikipedia.org This reaction is a highly versatile and atom-economical method for the formation of carbon-phosphorus bonds. mdpi.comresearchgate.net

The reaction is typically catalyzed by a base. rsc.org A variety of bases have been employed, including organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane), as well as inorganic bases such as metal oxides. rsc.org The role of the base is to deprotonate the dialkyl phosphite, generating a more nucleophilic phosphonate anion which then attacks the β-carbon of the Michael acceptor. wikipedia.org

The effectiveness of the Phospha-Michael addition is influenced by the nature of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. rsc.org For instance, the addition of dimethyl phosphite to α,β-unsaturated malonates has been efficiently catalyzed by a 4-N,N-dimethylaminopyridinium saccharinate salt. mdpi.com In some cases, lipase (B570770) has also been used as a biocatalyst for this reaction, offering mild and environmentally friendly conditions. nih.gov

Tautomerism and Reactivity of H-Phosphonates (Phosphite/Phosphonate Tautomerism)

Dialkyl phosphites, such as this compound, exist in a tautomeric equilibrium between a tetracoordinate, pentavalent phosphonate form and a tricoordinate, trivalent phosphite form. mdpi.com Although the equilibrium overwhelmingly favors the phosphonate form, the phosphite tautomer is the more reactive species due to the presence of a lone pair of electrons on the phosphorus atom, which makes it a potent nucleophile. nih.gov

The position of this equilibrium is influenced by the electronic nature of the substituents on the phosphorus atom. Electron-withdrawing groups tend to stabilize the trivalent phosphite form, while electron-donating groups favor the pentavalent phosphonate form. mdpi.comnih.gov The solvent can also play a role, with a logarithmic relationship observed between the stability of the tautomers and the relative permittivity of the solvent. mdpi.com

The interconversion between the two tautomers can be catalyzed by acids, bases, or even transition metals. mdpi.comnih.gov In some reactions, a base-catalyzed tautomerization is the initial step, generating the reactive phosphite species. mdpi.com

Kinetic and Thermodynamic Analysis of Phosphite Transformations

The rates and outcomes of reactions involving this compound are governed by both kinetic and thermodynamic factors.

For the Michaelis-Arbuzov reaction , the reaction rate is dependent on the reactivity of the alkyl halide, with iodides reacting faster than bromides, which are in turn faster than chlorides. jk-sci.com The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. chinesechemsoc.org From a thermodynamic perspective, the formation of the strong phosphoryl (P=O) bond in the phosphonate product is a major driving force for the reaction.

The tautomerization of H-phosphonates is a dynamic equilibrium. The free energies of formation for various phosphite and phosphonate species have been calculated, providing a quantitative measure of their relative stabilities. cdnsciencepub.com For example, the equilibrium constant for the tautomerization of P(OEt)₂OH to HPO(OEt)₂ is 10⁷.², indicating a strong preference for the phosphonate form. cdnsciencepub.com Computational studies have also been employed to determine the activation barriers for the tautomeric interconversion. nih.gov These analyses are crucial for understanding the reactivity of these compounds, as the less stable but more reactive phosphite tautomer is often the key to their synthetic utility.

Applications in Advanced Organic Synthesis and Reagent Chemistry

Versatile Reagent for Phosphorus-Carbon and Phosphorus-Heteroatom Bond Formation

Ethyl dimethyl phosphite (B83602) and its congeners are instrumental in forging both phosphorus-carbon (P-C) and phosphorus-heteroatom bonds, serving as foundational building blocks in organophosphorus chemistry. The high reactivity of the P-H bond in the dominant phosphonate (B1237965) tautomer allows for its participation in numerous synthetic transformations. wikipedia.orgwikipedia.org One of the most prominent reactions is the Michaelis-Arbuzov reaction, a cornerstone for the formation of P-C bonds, where a trialkyl phosphite reacts with an alkyl halide to yield a phosphonate ester. youtube.comresearchgate.net

Furthermore, these phosphites are key players in hydrophosphonylation reactions, where they add across unsaturated systems like aldehydes, ketones, and imines. wikipedia.orgriverlandtrading.com This process, often catalyzed by acids or bases, is a highly atom-economical method for constructing P-C bonds. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool, enabling the formation of P-C bonds between phosphites and aryl or vinyl halides, a process reminiscent of the Buchwald-Hartwig amination. wikipedia.orgtandfonline.com The versatility of ethyl dimethyl phosphite also extends to the formation of phosphorus-heteroatom bonds, particularly with nitrogen, to generate phosphoramidates. nih.govnih.gov

Synthesis of Organophosphorus Compounds

The application of this compound as a precursor allows for the synthesis of a diverse range of organophosphorus compounds with significant industrial and biological relevance.

Phosphonate esters are readily synthesized through several methods involving dialkyl phosphites like dimethyl phosphite. The Michaelis-Arbuzov reaction stands out as a classic and widely used method for this purpose. researchgate.net In this reaction, a trialkyl phosphite reacts with an alkyl halide to form a dialkyl alkylphosphonate. youtube.com Another significant route is the palladium-catalyzed coupling of dialkyl phosphites with aryl or vinyl halides. tandfonline.comorganic-chemistry.org

These phosphonate esters serve as crucial intermediates for the preparation of phosphonic acids. The hydrolysis of the ester groups, typically under acidic conditions using concentrated hydrochloric acid at reflux, yields the corresponding phosphonic acids. mdpi.comnih.gov This dealkylation can also be achieved using other reagents like bromotrimethylsilane (B50905) in what is known as the McKenna method. nih.gov

Table 1: Selected Methods for the Synthesis of Phosphonate Esters

| Reaction Name | Reactants | Catalyst/Conditions | Product |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Heat | Dialkyl alkylphosphonate |

| Palladium-Catalyzed Coupling | Dialkyl phosphite, Aryl/Vinyl halide | Palladium catalyst (e.g., Pd(OAc)2/Xantphos) | Dialkyl aryl/vinylphosphonate |

| Lewis Acid-Mediated Reaction | Triethyl phosphite, Arylmethyl halide, Alcohol | Lewis acid | Arylmethyl phosphonate ester |

This table provides a summary of common methods for synthesizing phosphonate esters.

This compound and related dialkyl phosphites are instrumental in the synthesis of phosphoramidates and aminophosphonates, classes of compounds with notable biological activity. nih.gov The Kabachnik-Fields reaction is a prominent one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to afford α-aminophosphonates. nih.gov Another key method is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine. nih.gov

The synthesis of phosphoramidates can be achieved through the copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates, using copper(I) iodide as a catalyst and oxygen from the air as the oxidant. rsc.org Various other methods, including iodine-mediated reactions, have also been developed for the synthesis of these phosphorus-nitrogen containing compounds. nih.gov

Table 2: Key Reactions for the Synthesis of Aminophosphonates

| Reaction Name | Components | Catalyst/Conditions | Product |

| Kabachnik-Fields Reaction | Carbonyl compound, Amine, Dialkyl phosphite | Various catalysts (e.g., Iodine, Lewis acids) | α-Aminophosphonate |

| aza-Pudovik Reaction | Imine, Dialkyl phosphite | Base or Lewis acid catalyst | α-Aminophosphonate |

This table highlights the primary multicomponent reactions used to synthesize α-aminophosphonates.

α-Hydroxy phosphonates, which are important bioisosteres of α-hydroxy carboxylic acids, are primarily synthesized through the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite, such as dimethyl phosphite, to an aldehyde or ketone. mdpi.comnih.gov The reaction is typically catalyzed by a base, such as triethylamine, or a Lewis acid. mdpi.com A variety of catalysts and conditions, including microwave irradiation and solvent-free methods, have been developed to improve the efficiency and environmental friendliness of the Pudovik reaction. nih.gov These α-hydroxy phosphonates are not only biologically active themselves but also serve as versatile intermediates for the synthesis of other valuable compounds, including α-aminophosphonates. nih.govmdpi.com

Role in Stereoselective Synthesis (e.g., asymmetric hydrophosphonylation)

The development of stereoselective methods for the synthesis of chiral organophosphorus compounds is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. This compound and its analogs have been successfully employed in asymmetric hydrophosphonylation reactions. wikipedia.org By using chiral catalysts, the addition of the phosphite to an aldehyde or imine can proceed with high enantioselectivity, affording optically active α-hydroxy and α-amino phosphonates. organic-chemistry.orgorganic-chemistry.org Chiral catalysts, such as those based on proline derivatives or chiral thioureas, have been shown to be effective in controlling the stereochemical outcome of these reactions. organic-chemistry.orgnih.gov Engineered enzymes, known as carbene transferases, have also been utilized for the highly stereoselective cyclopropanation of styrenes with dimethyl (diazomethyl)phosphonate, demonstrating the potential of biocatalysis in this field. nih.gov

Precursor for Complex Molecular Architectures (e.g., pharmaceutical and agrochemical intermediates)

This compound and, more commonly, dimethyl phosphite, are valuable precursors for the construction of complex molecular architectures that are central to the pharmaceutical and agrochemical industries. riverlandtrading.commdpi.com In the agrochemical sector, dimethyl phosphite is a key intermediate in the production of herbicides, fungicides, and insecticides. riverlandtrading.comgoogle.com For instance, it is used in the synthesis of phosphonate-based active ingredients that are effective in crop protection. riverlandtrading.com In the pharmaceutical industry, these phosphites are utilized to synthesize active pharmaceutical ingredients (APIs) and their intermediates. riverlandtrading.comupl-ltd.com The incorporation of phosphorus-containing functional groups can modulate the pharmacokinetic properties of drug molecules. riverlandtrading.com The versatility of these reagents in forming a wide range of organophosphorus compounds makes them indispensable tools for medicinal and agricultural chemists.

Computational and Theoretical Chemistry Approaches to Ethyl Dimethyl Phosphite Systems

Quantum Chemical Calculations (e.g., DFT, HF, MP2 levels of theory)

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into the behavior of molecules at the electronic level. Various levels of theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are employed to model the properties of ethyl dimethyl phosphite (B83602). dtic.miluba.arresearchgate.netresearchgate.net

HF theory provides a foundational, albeit approximate, solution to the electronic Schrödinger equation by treating electron-electron repulsion in an averaged way. uba.ar MP2 theory improves upon HF by including electron correlation effects, which are crucial for accurately describing many molecular properties. dtic.milresearchgate.netresearchgate.net DFT, on the other hand, has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. uba.arresearchgate.netijcce.ac.ir It calculates the electronic structure based on the electron density, using various functionals like B3LYP to approximate the exchange-correlation energy. researchgate.netijcce.ac.ir

These methods are often used in conjunction with different basis sets, which are sets of mathematical functions used to build molecular orbitals. The choice of basis set, such as the Pople-style 6-31G* or 6-311++G(d,p), influences the accuracy of the calculations. dtic.milijcce.ac.ir

Molecular Geometry and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure of ethyl dimethyl phosphite and identifying its stable conformers. nih.gov Conformational analysis involves exploring the potential energy surface of the molecule to find the geometries that correspond to energy minima.

For molecules with flexible bonds, like the P-O and C-O bonds in this compound, multiple low-energy conformations can exist. Theoretical calculations can predict the relative energies of these conformers, providing insights into their populations at a given temperature. researchgate.netnih.gov For instance, studies on related organophosphorus compounds have shown that different conformers, such as gauche and trans, can have distinct energies and structural parameters. researchgate.netresearchgate.net The gauche-gauche conformation has been found to be the most energetically favorable for similar molecules like dimethyl phosphate. researchgate.net

Table 1: Representative Calculated Conformational Data for a Phosphite-like Structure

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | O-P-O-C Dihedral Angle (°) |

|---|---|---|---|

| Gauche-Gauche | M06-2X-D3-CPCM/def2-TZVPD | 0.00 | - |

| Trans-Gauche | M06-2X-D3-CPCM/def2-TZVPD | > 0 | - |

| Trans-Trans | M06-2X-D3-CPCM/def2-TZVPD | > 0 | - |

Note: Data is illustrative and based on findings for dimethyl phosphate, a structurally related compound. researchgate.net

Electronic Structure Analysis (e.g., frontier molecular orbitals, charge distribution)

Understanding the electronic structure of this compound is key to predicting its reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a critical component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. samipubco.comresearchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom in the molecule. dtic.mil This information helps to identify electrophilic and nucleophilic sites. For example, the phosphorus atom in phosphites is a key reactive center. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) indicate areas susceptible to nucleophilic attack. samipubco.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Generic Phosphite | DFT/B3LYP/6-311++G(d,p) | - | - | - |

Note: Specific values for this compound would require dedicated calculations. The table highlights the type of data generated.

Spectroscopic Property Prediction (e.g., IR, NMR chemical shifts)

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental spectra.

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. Quantum chemical calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. dtic.milnist.govnist.govnist.gov By comparing the calculated spectrum with the experimental one, chemists can confirm the structure of the synthesized compound and assign specific vibrational modes to the observed bands. dtic.mil

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ³¹P. ijcce.ac.irrsc.orgspectrabase.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. ijcce.ac.ir These predicted chemical shifts can aid in the assignment of complex NMR spectra.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. beilstein-journals.orgnih.gov

This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, therefore, the reaction rate. acs.org Quantum chemical methods can calculate the geometry and energy of the transition state, providing crucial insights into the factors that control the reaction's feasibility and selectivity. beilstein-journals.org For example, in the Atherton-Todd reaction, computational studies have been used to support a mechanism involving the initial dealkylation of the phosphite. beilstein-journals.org

Molecular Dynamics Simulations (e.g., solvent effects on vibrational properties)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions and processes occur in solution. dtic.mil Molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. easychair.orgrsc.orgresearchgate.netrsc.org

MD simulations model the movement of atoms and molecules over time based on classical mechanics. easychair.org By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent influences the structure, dynamics, and reactivity of this compound. easychair.orgrsc.org For example, MD simulations can be used to study how solvent molecules arrange themselves around the solute and how this solvation shell affects the vibrational frequencies of the molecule. rsc.orgresearchgate.net The polarity of the solvent can have a significant impact on the conformational preferences and interactions of the solute. rsc.orgresearchgate.net

Computational Screening for Novel Chemical Functionality

Computational methods can be used to screen virtual libraries of compounds for desired properties, accelerating the discovery of new molecules with specific functionalities. samipubco.com In the context of this compound, computational screening could be employed to explore how modifications to its structure would affect its properties.

For instance, by systematically changing the substituent groups on the phosphorus atom or the ethyl and methyl groups, it is possible to create a virtual library of related phosphite compounds. Quantum chemical calculations could then be used to predict key properties for each compound in the library, such as its electronic properties, reactivity, or potential as a ligand in catalysis. ijcce.ac.ir This high-throughput computational approach allows for the rapid identification of promising candidates for further experimental investigation.

Coordination Chemistry and Ligand Design with Phosphite Derivatives

Phosphite (B83602) Esters as Ligands in Transition Metal Complexes

Phosphite esters, with the general formula P(OR)₃, are a significant class of ligands in organometallic chemistry. Ethyl dimethyl phosphite, C₂H₅OP(OCH₃)₂, serves as a representative example of an unsymmetrical phosphite ester. These compounds coordinate to transition metals through the lone pair of electrons on the phosphorus atom. manchester.ac.uk The synthesis of transition metal complexes involving phosphite ligands is typically achieved by reacting a suitable metal precursor with a stoichiometric amount of the phosphite. nih.gov These reactions are often conducted in dry, inert atmospheres to prevent oxidation or hydrolysis of the ligand and complex. mdpi.com

The formation of these complexes can be confirmed using various analytical techniques. For instance, ³¹P{¹H} NMR spectroscopy is a powerful tool, where the coordination of the phosphite ligand to a metal center typically results in a downfield shift of the phosphorus signal compared to the free ligand. mdpi.com X-ray crystallography provides definitive structural information, revealing details about coordination geometry, bond lengths, and bond angles. nih.gov

A variety of transition metals form stable complexes with phosphite ligands. Examples include complexes with palladium(II), silver(I), rhodium(I), iridium(I), and nickel(II). mdpi.comias.ac.in The stoichiometry and resulting geometry of the complex are influenced by the metal, its oxidation state, and the specific properties of the phosphite ligand. ias.ac.in

Table 1: Examples of Transition Metal Complexes with Phosphorus Ligands

| Metal Precursor | Ligand Type | Resulting Complex Type | Metal |

|---|---|---|---|

| [Pd(allyl)Cl]₂ | Phosphine (B1218219) | [Pd(allyl)Cl(L)] | Palladium |

| AgCl | Phosphine | [{L–Ag(μ-Cl)}₂] | Silver |

| RhCl(PPh₃)₃ | Bidentate Phosphine | [Rh(L)₂Cl] | Rhodium |

This table illustrates the variety of complexes formed from different metal precursors and phosphorus-based ligands, based on general synthetic procedures. mdpi.comias.ac.in

Metal-Ligand Bonding Characterization and Electronic Effects

The bond between a transition metal and a phosphite ligand like this compound is primarily characterized by two components: σ-donation and π-acceptance.

σ-Donation : The ligand donates its phosphorus lone pair electrons to an empty d-orbital on the metal center, forming a strong sigma (σ) bond. researchgate.net

π-Acceptance (Back-bonding) : The metal can donate electron density from its filled d-orbitals back into the empty σ* (P-O) antibonding orbitals of the phosphite ligand. This interaction is known as π-back-bonding. manchester.ac.ukresearchgate.net

Phosphite esters are generally considered to be strong π-acceptors due to the presence of electronegative oxygen atoms, which lower the energy of the P-O σ* orbitals, making them more accessible for back-bonding. manchester.ac.uk This π-accepting ability is stronger in phosphites than in analogous trialkylphosphines. The order of σ-donating ability is generally alkylphosphines > arylphosphines > phosphites, while the order of π-accepting ability is the reverse. manchester.ac.uk

The electronic effect of a ligand on a metal center is quantifiable. A common method involves infrared (IR) spectroscopy of metal carbonyl complexes, such as [Ni(CO)₃L]. The C-O stretching frequency (ν(CO)) serves as a sensitive probe of the electron density on the metal. Stronger π-accepting ligands like phosphites withdraw electron density from the metal, which reduces the extent of back-bonding to the CO ligands. This results in a stronger C-O bond and a higher ν(CO) stretching frequency compared to complexes with more strongly σ-donating ligands. Another method involves measuring the one-bond P-Se coupling constant (¹J(PSe)) in the corresponding phosphine/phosphite selenides, which correlates with the ligand's donor strength. manchester.ac.uk

Table 2: Comparison of Electronic Properties of Ligand Classes

| Ligand Class | σ-Donating Ability | π-Accepting Ability | Effect on ν(CO) in [M(CO)ₓL] |

|---|---|---|---|

| Alkylphosphines | Strong | Weak | Low frequency |

| Arylphosphines | Moderate | Moderate | Intermediate frequency |

This table generalizes the electronic properties of major phosphorus(III) ligand classes and their impact on metal carbonyl stretching frequencies. manchester.ac.uk

Influence of Ligand Sterics and Electronics on Coordination Number and Geometry

Both steric and electronic factors of phosphite ligands play a crucial role in determining the coordination number and geometry of the resulting metal complex. nih.gov

Steric Effects : The steric bulk of a ligand is often quantified by its cone angle, a concept developed by Tolman. The cone angle represents the solid angle occupied by the ligand at the metal center. Larger, bulkier ligands have larger cone angles. This compound has a moderate cone angle compared to more sterically demanding phosphites like tri-tert-butyl phosphite. The size of the ligand directly influences the number of ligands that can fit around a metal center. For instance, bulky phosphites may favor the formation of complexes with lower coordination numbers to minimize steric hindrance.

Studies on Ru(II) complexes have shown that steric effects are often the main factor determining whether a bis- or tris-ligated complex is formed. researchgate.net For example, smaller ligands like trimethyl phosphite can form tris(phosphine) complexes where the central ligand framework is tridentate, whereas bulkier phosphines may only allow for the formation of bis(phosphine) species. researchgate.net Similarly, the coordination geometry—such as tetrahedral versus square planar in four-coordinate complexes—can be influenced by the steric and electronic profile of the ligands. nih.gov Changes in the ligand can alter bond angles away from the ideal geometry preferred by the metal, inducing structural strain.

Applications in Homogeneous and Heterogeneous Catalysis

The tunable nature of phosphite ligands makes their metal complexes highly effective catalysts for a wide range of chemical transformations.

Homogeneous Catalysis : In homogeneous catalysis, where the catalyst and reactants are in the same phase, phosphite-metal complexes are widely used. A prominent application is in hydroformylation, the addition of H₂ and CO across an alkene to form aldehydes. Rhodium complexes with phosphite ligands are particularly effective, and the ligand's electronic and steric properties can be adjusted to control the ratio of linear to branched aldehyde products. Phosphite ligands have also been successfully employed in asymmetric hydrogenation, where chiral phosphites are used to produce enantiomerically enriched products. acs.org The π-accepting nature of phosphites can enhance catalytic activity by making the metal center more electrophilic and promoting key steps in the catalytic cycle, such as oxidative addition.

Heterogeneous Catalysis : While less common than their homogeneous counterparts, phosphites can also be used in heterogeneous systems, where the catalyst is in a different phase from the reactants. This is often achieved by anchoring the phosphite-metal complex to a solid support, such as silica (B1680970) or a polymer. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation and recycling of the catalyst. Another strategy involves the use of solid catalysts, such as hydrotalcite or mixed-metal phosphates, to promote reactions involving phosphite reagents, like the addition of phosphites to carbonyl groups to form α-hydroxyphosphonates. researchgate.netmdpi.com These methods offer environmentally benign alternatives by often proceeding under solvent-free conditions. researchgate.net

Polymer Science and Functional Materials Development

Phosphorus-Containing Monomers Derived from Phosphites

The introduction of phosphorus moieties into a polymer typically begins with the synthesis of a polymerizable monomer containing a phosphorus group. Phosphites, including ethyl dimethyl phosphite (B83602) and its analogs, are crucial precursors for creating these monomers, primarily through reactions that form stable carbon-phosphorus (C-P) bonds, resulting in phosphonates.

Key synthetic routes include:

The Michaelis-Arbuzov Reaction: This is one of the most important methods for forming C-P bonds. In a typical synthesis, a trialkyl phosphite (like triethyl phosphite) reacts with an alkyl halide. For instance, phosphorus-containing acrylate (B77674) monomers can be synthesized through the reaction of triethyl phosphite with ethyl α-(chloromethyl)acrylate or tert-butyl α-(bromomethyl)acrylate. rsc.orgresearchgate.net This reaction proceeds via a phosphonium (B103445) intermediate, which then rearranges to the more stable phosphonate (B1237965) product. The resulting diethylphosphonate monomers are liquids that can be purified by distillation. researchgate.net

The Michaelis-Becker Reaction: This reaction provides an alternative route that involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. It is known to proceed rapidly at or below room temperature, which is advantageous for vinyl reactants as it helps prevent premature polymerization. mdpi.com

Hydrophosphonylation (Pudovik Reaction): This reaction involves the addition of the P-H bond of a dialkyl phosphite across a carbon-carbon double or triple bond, or a carbonyl group. For example, diethyl phosphite can add to aldehydes in a process analogous to the Abramov reaction. wikipedia.org

These methods allow for the creation of a variety of phosphorus-containing monomers. A prominent class is (meth)acrylate monomers bearing a phosphonate group, such as dimethyl [2-(meth)acryloxyethyl]phosphonate (DAP). DAP is typically synthesized via an esterification reaction between acryloyl chloride and dimethyl (2-hydroxyethyl)phosphonate. rsc.org These monomers serve as the fundamental units for building functional polymers.

Table 1: Examples of Phosphorus-Containing Monomer Synthesis This table is interactive. Users can sort and filter the data.

| Monomer Type | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Diethylphosphonate Acrylate | Triethyl phosphite, Ethyl α-(chloromethyl)acrylate | Michaelis-Arbuzov | rsc.org, researchgate.net |

| Diethylphosphonate Acrylate | Triethyl phosphite, t-Butyl α-(bromomethyl)acrylate | Michaelis-Arbuzov | rsc.org, researchgate.net |

| Dimethyl [2-(meth)acryloxyethyl]phosphonate (DAP) | Acryloyl chloride, Dimethyl (2-hydroxyethyl)phosphonate | Esterification | rsc.org |

Polymerization Behavior of Phosphite-Modified Monomers (e.g., (meth)acrylate monomers)

Once synthesized, phosphorus-containing monomers can be polymerized to form homopolymers or copolymerized with other vinyl monomers to tailor the final properties of the material. The polymerization of phosphonate-modified (meth)acrylate monomers has been extensively studied.

Free-radical polymerization is a common method used for these monomers. rsc.org For example, while the bulk polymerization of some phosphonate-containing acrylate monomers using initiators like AIBN has been unsuccessful, their copolymerization with conventional monomers such as methyl methacrylate (B99206) (MMA) proceeds effectively. rsc.org The incorporation of the phosphonate group can influence the reactivity of the monomer. For instance, in the free radical polymerization of vinyl monomers, the position of the phosphonate group can significantly alter the monomer's reactivity; vinyl phosphonate monomers are often dominated by transfer reactions, whereas the propagation rate for para-vinylbenzyl phosphonate monomers is enhanced by the phosphonate moiety. rsc.org

In addition to free-radical methods, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), have been employed to synthesize well-defined polymers with controlled molecular weights and architectures. rsc.org This control is crucial for creating advanced materials with precisely tailored functionalities. The resulting polymers, such as poly(DAP), can be further modified. For example, the phosphonated ester groups can be hydrolyzed to yield phosphonic acid moieties, which are valuable for applications requiring strong adhesion or proton conductivity. rsc.org

Integration of Phosphite Moieties for Polymer Property Enhancement

The integration of phosphite-derived moieties, typically in their more stable phosphonate form, into polymer chains imparts a range of beneficial properties. The specific enhancements depend on the structure of the phosphorus group and its concentration within the polymer matrix.

Improved Adhesion: The presence of phosphonic acid or phosphonic ester groups significantly enhances the adhesion of polymers to various substrates, particularly metals and mineral surfaces. acs.org This property is highly valued in coatings, adhesives, and dental applications. For example, copolymers containing phosphonate functionalities show excellent adhesion to hydroxyapatite (B223615) and titanium, which is particularly relevant for biomedical implants. researchgate.net

Flame Retardancy: Phosphorus compounds are well-known flame retardants. upl-ltd.com Their mechanism of action can occur in either the gas phase (radical quenching) or the condensed phase (char formation). Incorporating phosphorus monomers into polymers is an effective strategy to create inherently flame-retardant materials for textiles and plastics. google.compatsnap.com

Enhanced Thermal Stability and Antioxidant Properties: Organic phosphites and phosphonites are widely used as secondary antioxidants in polymers like polypropylene (B1209903) and PVC. researchgate.netgalatachemicals.comresearchgate.net They function by decomposing hydroperoxides, which are key intermediates in polymer degradation, and by scavenging free radicals. researchgate.net This stabilizing action helps maintain the polymer's properties during high-temperature processing and extends its service life. galatachemicals.comresearchgate.net

Biocompatibility: Polymers containing phosphorylcholine (B1220837) groups, which are structurally related to phosphoesters, have shown excellent biocompatibility and resistance to protein adsorption and cell adhesion. acs.orgnih.gov This makes them extremely valuable for biomedical applications, including drug delivery systems and tissue engineering scaffolds. acs.org

Table 2: Property Enhancements from Phosphite/Phosphonate Moieties in Polymers This table is interactive. Users can sort and filter the data.

| Property Enhanced | Mechanism/Reason | Example Application | References |

|---|---|---|---|

| Adhesion | Strong interaction of phosphonate groups with metal/mineral surfaces. | Coatings, dental adhesives, biomedical implants. | acs.org, researchgate.net |

| Flame Retardancy | Char formation and/or gas-phase radical quenching. | Textiles, plastics. | google.com, patsnap.com, upl-ltd.com |

| Thermal Stability | Decomposition of hydroperoxides, free-radical scavenging. | Polyolefins (e.g., PP), PVC. | researchgate.net, galatachemicals.com, researchgate.net |

| Biocompatibility | Resistance to protein adsorption and cell adhesion (phosphorylcholine). | Drug delivery, tissue engineering. | acs.org, nih.gov |

Advanced Polymeric Materials with Tailored Functionality

The ability to precisely control the synthesis and polymerization of phosphite-derived monomers has led to the development of advanced polymeric materials with functionalities tailored for specific, high-performance applications.

In the biomedical field , phosphorus-containing polymers are used extensively. Polyphosphoesters, which have a phosphorus atom in the polymer backbone, are noted for their biodegradability and biocompatibility, with structural similarities to nucleic acids. acs.orgnih.gov These polymers are prime candidates for creating drug delivery vehicles and scaffolds for tissue engineering. For instance, hydrogels based on copolymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) can be formed spontaneously and act as physical cross-linkers, creating materials suitable for controlled drug release or as matrices for cell growth. acs.org

In materials science, phosphonated polymers are being explored for use in energy applications . Materials bearing phosphonic acid groups have shown promise as proton-conducting membranes in fuel cells, offering potentially higher chemical and thermal stability compared to conventional sulfonic acid-based materials. acs.org

Furthermore, the introduction of phosphonate end-groups to polymers, even at low concentrations, can significantly impact their performance in industrial applications. For example, polymers end-capped with vinylidene diphosphonic acid (VDPA) show enhanced adsorption and stability at high temperatures, making them effective scale inhibitors in oilfield operations. nih.gov The combination of polymer attributes with the functionality of phosphonates results in materials with superior thermal stability and tolerance to harsh chemical environments. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Phosphite Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, it is possible to map out the molecular structure, confirm connectivity, and probe the electronic environment of the atoms within ethyl dimethyl phosphite (B83602).

The structural confirmation of ethyl dimethyl phosphite is definitively achieved through the combined analysis of ¹H, ¹³C, and ³¹P NMR spectra. Each spectrum provides unique and complementary information based on chemical shifts (δ), signal multiplicities, and coupling constants (J).

The ¹H NMR spectrum reveals the different proton environments in the molecule. The methyl protons (OCH₃) and the ethyl group's methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons appear as distinct signals. The integration of these signals corresponds to the number of protons in each environment (6H, 2H, and 3H, respectively).

The ¹³C NMR spectrum provides information on the carbon backbone. The carbon atoms of the two methoxy (B1213986) groups and the two carbons of the ethoxy group are distinguishable by their chemical shifts. Coupling to the phosphorus atom (²JC-P) often results in the splitting of these signals, providing further structural confirmation.

The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, offering high sensitivity and a wide chemical shift range that is highly dependent on the oxidation state and coordination environment of the phosphorus atom. For this compound, a trivalent P(III) compound, the ³¹P nucleus is expected to show a single resonance at a characteristic downfield position.

Detailed NMR data for this compound are presented below. le.ac.uk

Interactive Data Table: NMR Data for this compound Data recorded in CD₃CN. ¹H NMR at 400 MHz, ¹³C NMR at 101 MHz, and ³¹P NMR at 162 MHz (in CDCl₃).

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₃ (ethyl) | 1.18 | ddd | J = 14.28, 7.18, 0.52 |

| -OCH₃ (methyl) | 3.43 | dd | J = 10.51, 0.54 | |

| -OCH₂- (ethyl) | 3.77-3.83 | m | - | |

| ¹³C | -C H₃ (ethyl) | 16.3 | d | J = 5.00 |

| -OC H₃ (methyl) | 48.33 | d | J = 9.45 | |

| -OC H₂- (ethyl) | 62.26 | d | J = 12.20 | |

| ³¹P | P | 140.0 | - | - |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity between atoms, especially in complex molecules. For this compound, heteronuclear correlation experiments are particularly useful.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments can be used to correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. This would show cross-peaks connecting the proton signals of the methyl and ethyl groups to their corresponding carbon signals, confirming the C-H bonding arrangement.

Furthermore, a ¹H-¹³P correlation spectrum would directly link the protons of the alkoxy groups to the central phosphorus atom. These experiments, based on inverse detection, offer high sensitivity and are powerful tools for screening organophosphorus compounds, even at low concentrations (1-10 µg/mL). researchgate.net The presence of cross-peaks between the methoxy and ethoxy proton signals and the phosphorus signal would provide definitive proof of the P-O-C linkages.

Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D technique that reveals longer-range couplings (typically over 2-3 bonds). For this compound, an HMBC experiment could show correlations between the ethyl group protons and the phosphorus atom (³JH-P), and between the methyl protons and the phosphorus atom (²JH-P), cementing the structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and confirming molecular structure. The IR and Raman spectra of this compound are expected to be complementary, with some vibrations being more prominent in one technique than the other.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the vibrations of its constituent functional groups. Key expected absorptions include:

C-H stretching: Strong bands typically observed in the 2850-3000 cm⁻¹ region, arising from the methyl and ethyl groups.

P-O-C stretching: These are among the most characteristic bands for phosphite esters. Strong, broad absorptions are expected in the 1000-1100 cm⁻¹ region for the P-O-(C) bond and around 750-850 cm⁻¹ for the (P)-O-C bond.

C-O stretching: These vibrations, coupled with other modes, contribute to the complex fingerprint region below 1300 cm⁻¹.

C-H bending: Vibrations from the methyl and methylene groups would appear in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum provides complementary information. While C-H and C-O stretching bands are also visible, P-O-C symmetric stretching modes and P-O skeletal vibrations are often strong and well-defined in Raman spectra, providing valuable structural confirmation.

Chromatographic Separations Coupled with Mass Spectrometry (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and quantifying the purity of a compound. When coupled with mass spectrometry (MS), they provide a powerful analytical platform for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated from impurities on a capillary column based on its boiling point and interaction with the stationary phase. Following separation, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. For this compound (Molecular Weight: 138.10 g/mol ), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z 138. researchgate.net Subsequent fragmentation could involve the loss of alkoxy groups, leading to characteristic fragment ions. Potential fragmentation pathways include the loss of an ethoxy radical (•OCH₂CH₃) to give an ion at m/z 93, or the loss of a methoxy radical (•OCH₃) to yield an ion at m/z 107.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive phosphite compounds, or for monitoring reactions in solution, HPLC is the method of choice. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, could be employed for the analysis of this compound. Detection could be achieved using a UV detector if the compound contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry. HPLC-MS would provide both retention time data and mass information for unequivocal identification.

Electrochemical Analytical Methods for Reaction Monitoring

Electrochemical methods, which measure changes in electrical properties like current or potential, can be powerful for monitoring reactions in real-time. These techniques are highly sensitive to the presence of electroactive species, which can be oxidized or reduced at an electrode surface.

In-situ and Operando Spectroscopy for Mechanistic Insights

Understanding the precise role of a compound during a chemical reaction requires observing it under actual reaction conditions. In-situ (in the reaction vessel) and operando (working) spectroscopy allow for the real-time monitoring of reactants, intermediates, and products as the reaction progresses, providing invaluable mechanistic insights.

For reactions involving this compound, such as its use as a ligand in catalysis or as a reactant in the Arbuzov reaction, these techniques are critical.

In-situ NMR: By placing a reaction mixture directly in an NMR spectrometer, it is possible to monitor the disappearance of the this compound ³¹P signal (around 140 ppm) and the appearance of new signals corresponding to intermediates or products. This approach is ideal for studying reaction kinetics and identifying transient species.

In-situ IR/Raman: Using fiber-optic probes or specialized reaction cells, IR or Raman spectra can be continuously collected. This would allow for the monitoring of key functional groups. For example, in a hydrolysis reaction, one could track the decrease in the intensity of the P-O-C bands of the phosphite and the appearance of P=O and O-H bands from the resulting phosphonate (B1237965) and alcohol products.

While specific operando studies focused solely on this compound are not prominent, the methodology has been extensively applied to study the behavior of other phosphite ligands in industrial processes like hydroformylation, demonstrating the power of these techniques to unravel complex reaction pathways and catalyst deactivation mechanisms.

Future Research Directions and Translational Impact

Innovations in Green and Sustainable Synthesis of Phosphite (B83602) Derivatives

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, and the synthesis of phosphite derivatives, including ethyl dimethyl phosphite, is a prime area for innovation. Traditional methods for producing dialkyl phosphites often involve the use of phosphorus trichloride (B1173362) and alcohols, which can be a vigorous exothermic reaction and may produce hazardous byproducts like hydrogen chloride. patsnap.comwikipedia.org

Future research will focus on developing greener synthetic routes that align with the principles of green chemistry, such as waste avoidance, high atom economy, and the use of renewable feedstocks and safer solvents. rsc.orgsciencedaily.com Key areas of innovation are expected to include:

Catalytic Approaches: The development of highly efficient and selective catalysts can enable milder reaction conditions and reduce waste. For instance, the use of environmentally benign Zn(II) catalysts has been shown to be effective for the synthesis of phosphite diesters. rsc.org Research into novel catalysts for the synthesis of this compound could lead to more sustainable production processes.

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a core principle of green chemistry. rsc.org Future synthetic methods for this compound may explore solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the utilization of renewable resources. Research into producing the alcohol components (ethanol and methanol) from biomass would significantly improve the green credentials of this compound synthesis.

The following table summarizes potential green synthesis strategies for phosphite derivatives:

| Synthesis Strategy | Description | Potential Advantages |

| Catalytic Transesterification | Using a catalyst to facilitate the exchange of alkoxy groups on a phosphite ester. | Milder reaction conditions, higher selectivity, reduced byproducts. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction. | Faster reaction times, improved energy efficiency, potentially higher yields. rsc.org |

| Flow Chemistry | Conducting the synthesis in a continuous flow reactor. | Enhanced safety, better process control, easier scale-up. |

| Biocatalysis | Utilizing enzymes to catalyze the formation of phosphite esters. | High selectivity, mild reaction conditions, use of renewable resources. |

Rational Design of High-Performance Catalytic Systems Utilizing Phosphite Ligands

Phosphite ligands are crucial in homogeneous catalysis due to their unique electronic and steric properties, which can be fine-tuned to control the activity and selectivity of metal catalysts. alfachemic.com this compound, as a simple and accessible phosphite ester, represents a fundamental building block for the development of more complex and high-performance phosphite ligands.

Future research in this area will focus on the rational design of catalytic systems by systematically modifying the structure of phosphite ligands to achieve desired catalytic outcomes. Key research directions include:

Tuning Electronic and Steric Properties: The performance of a phosphite ligand is heavily influenced by its electronic nature (π-acceptor ability) and steric bulk. acs.org By introducing different substituents on the ethyl and methyl groups of this compound, or by incorporating it into larger molecular scaffolds, researchers can create a library of ligands with a wide range of properties.

Asymmetric Catalysis: The development of chiral phosphite ligands is a major focus for enabling enantioselective catalytic reactions, which are essential for the synthesis of pharmaceuticals and fine chemicals. alfachemic.comacs.org Future work will involve designing chiral derivatives of this compound to act as ligands in asymmetric hydrogenation, hydroformylation, and other important transformations.

Supramolecular Catalysis: The incorporation of phosphite ligands into supramolecular assemblies can lead to catalysts with enhanced activity, selectivity, and recyclability. This approach can create a "second coordination sphere" around the metal center, influencing the reaction environment.

The table below illustrates the relationship between phosphite ligand properties and catalytic performance:

| Ligand Property | Effect on Catalysis | Desired Outcome |

| Strong π-acceptor ability | Stabilizes low-valent metal centers, promotes reductive elimination. acs.org | Increased catalyst activity and stability. |

| Large steric bulk | Can influence regioselectivity and enantioselectivity. acs.orgbris.ac.uk | Higher selectivity for the desired product isomer. |

| Chirality | Creates a chiral environment around the metal center. | High enantioselectivity in asymmetric reactions. |

| Bidentate or Polydentate Nature | Forms more stable metal complexes. alfachemic.com | Increased catalyst lifetime and robustness. |

Development of Advanced Materials with Tunable Phosphite Functionality

The incorporation of phosphorus-containing moieties into polymers and other materials can impart a range of desirable properties, including flame retardancy, improved adhesion, and biocompatibility. nih.govnih.gov this compound can serve as a valuable monomer or functionalizing agent for the creation of advanced materials with tunable properties.

Future research will likely explore the following avenues:

Phosphorus-Containing Polymers: The polymerization of monomers derived from this compound can lead to new classes of polymers with unique characteristics. For example, polyphosphoesters and polyphosphonates are known for their biodegradability and biocompatibility. nih.gov

Functionalization of Surfaces and Nanomaterials: The phosphite group can be used to anchor molecules to surfaces or to functionalize nanoparticles, creating materials with tailored surface properties for applications in areas such as biomedical devices, sensors, and catalysis.

Flame Retardant Materials: Organophosphorus compounds are widely used as flame retardants. nih.gov Research into incorporating this compound derivatives into various polymer matrices can lead to the development of more effective and environmentally friendly flame-retardant materials.

The following table highlights potential applications of materials functionalized with phosphite derivatives:

| Material Type | Potential Application | Key Property Conferred by Phosphite |

| Biodegradable Polymers | Drug delivery, tissue engineering. | Biocompatibility, controlled degradation. nih.gov |

| Flame Retardant Composites | Electronics, construction materials. | Reduced flammability. nih.gov |

| Functionalized Nanoparticles | Medical imaging, targeted therapy. | Surface reactivity for bioconjugation. |

| Adhesive Formulations | Dental and industrial adhesives. | Improved adhesion to various substrates. rsc.org |

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental and computational approaches has become a powerful tool for accelerating the discovery and development of new molecules and materials. nih.govnih.gov In the context of this compound, this synergistic approach can provide deep insights into its properties and reactivity, guiding the design of new experiments and applications.

Future research will increasingly rely on this integrated strategy:

Computational Modeling of Catalytic Cycles: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of catalytic reactions involving phosphite ligands. This understanding can help in the rational design of more efficient catalysts. bris.ac.uk

Predicting Material Properties: Molecular dynamics (MD) simulations and other computational techniques can be employed to predict the bulk properties of polymers and other materials containing phosphite functionalities, such as their mechanical strength, thermal stability, and permeability.

Virtual Screening of Ligand Libraries: Computational methods can be used to screen large virtual libraries of phosphite ligands to identify promising candidates for specific catalytic applications, thereby reducing the time and cost of experimental screening.

The table below outlines the roles of experimental and computational methods in a synergistic workflow:

| Research Stage | Experimental Approach | Computational Approach |

| Ligand Design | Synthesis and characterization of new phosphite ligands. | Virtual screening and prediction of electronic/steric properties. |

| Catalyst Optimization | High-throughput screening of catalytic reactions. | Mechanistic studies (e.g., DFT) to understand reactivity and selectivity. bris.ac.uk |

| Material Development | Synthesis and testing of new phosphite-containing materials. | MD simulations to predict material properties. |

| Mechanism Elucidation | Spectroscopic and kinetic studies of reactions. | Modeling of transition states and reaction pathways. |

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

The unique reactivity of the P-H bond in phosphites and the versatility of the phosphite group open up possibilities for their use in a wide range of emerging technologies and interdisciplinary fields. wikipedia.org While currently used as an intermediate in the production of pesticides and flame retardants, future applications of this compound and its derivatives are expected to be much broader. nih.gov

Potential areas for future exploration include:

Medicinal Chemistry: The phosphonate (B1237965) group, which can be derived from phosphites, is a key functional group in many biologically active molecules. Research into new phosphite-based reagents and synthetic methods could facilitate the discovery of new drugs.

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is an ongoing area of research. Novel phosphite derivatives could play a role in the synthesis of these next-generation agrochemicals.

Nanotechnology: The ability of phosphites to bind to metal surfaces makes them attractive for the functionalization of nanoparticles for applications in catalysis, sensing, and nanomedicine. The use of green tea extracts in the formation of nanocapsules for dental applications is an example of the move towards more natural and biocompatible materials. dovepress.com

The following table lists some emerging application areas for phosphite derivatives:

| Field | Potential Application | Rationale |

| Bioconjugation | Labeling of biomolecules for diagnostics and imaging. | The reactivity of the phosphite group can be harnessed for selective chemical ligation reactions. |

| Energy Storage | Development of new electrolyte additives for batteries. | Phosphites may improve the stability and performance of electrolytes. |

| Smart Materials | Creation of stimuli-responsive polymers and gels. | The phosphite group can be designed to respond to changes in pH, temperature, or other stimuli. |

| Environmental Remediation | Synthesis of novel chelating agents for heavy metal removal. | The phosphorus atom can coordinate to metal ions. |

Q & A

Q. What are the key physicochemical properties of ethyl dimethyl phosphite, and how are they experimentally determined?

this compound (CAS 868-85-9) is characterized by its molecular formula (C₃H₉O₃P), molecular weight (124.08 g/mol), and density (~1.20 g/cm³). Key properties include boiling point (170–171°C) and refractive index (1.402). Experimental determination methods:

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

A standard method involves transesterification :

React dimethyl hydrogen phosphite (CAS 868-85-9) with ethanol in the presence of a catalyst (e.g., titanium isopropoxide).

Monitor reaction progress via ³¹P NMR to track esterification efficiency.

Purify via fractional distillation under reduced pressure to isolate the product .

Yield optimization : Adjust molar ratios (ethanol:dimethyl phosphite = 1.2:1) and temperature (80–100°C) .

Q. How is this compound characterized for structural confirmation in new synthetic protocols?

- Spectroscopy :

- ³¹P NMR : A singlet near δ 15–20 ppm confirms phosphorus environment.

- IR spectroscopy : Peaks at 1250 cm⁻¹ (P=O) and 1020 cm⁻¹ (P-O-C) validate functional groups.

- Elemental analysis : Verify C, H, and P content against theoretical values .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in Michaelis-Arbuzov reactions?

this compound participates in Michaelis-Arbuzov reactions to form C-P bonds. Key variables:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phosphite.

- Temperature : Higher temperatures (100–120°C) favor alkyl halide substitution over side reactions.

- Substrate steric effects : Bulky alkyl halides reduce yields due to hindered P-center attack .

Data contradiction : Conflicting reports on optimal solvent (DMF vs. dichloroethane) suggest substrate-specific optimization is critical .

Q. What computational methods are employed to model the reactivity of this compound in organocatalytic systems?

- Density Functional Theory (DFT) : Calculate transition-state energies for P-O bond cleavage and reformation.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Software : Gaussian 16 or ORCA with basis sets (e.g., B3LYP/6-31G*) .

Validation : Compare computed activation energies with experimental kinetic data .

Q. How do contradictory toxicological findings on this compound inform risk assessment in laboratory handling?

- IARC Evaluation : Classified as possibly carcinogenic (Group 2B) based on rodent studies showing hepatic adenomas at high doses .

- In vitro assays : Use HepG2 cells to assess genotoxicity (e.g., comet assay for DNA damage).

- Mitigation : Pair acute toxicity data (LD₅₀ = 1200 mg/kg in rats) with PPE protocols (gloves, fume hoods) .

Methodological Guidance for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.